2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829451
InChI: InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl
Molecular Formula: C18H20BClO2
Molecular Weight: 314.6 g/mol

2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13829451

Molecular Formula: C18H20BClO2

Molecular Weight: 314.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C18H20BClO2
Molecular Weight 314.6 g/mol
IUPAC Name 2-(3-chloro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3
Standard InChI Key QHAGPUFQPCPOHX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the dioxaborolane class of organoboron compounds. Its structure features a biphenyl backbone substituted with a chlorine atom at the 2-position and a dioxaborolane ring at the 4-position. The dioxaborolane moiety consists of a boron atom coordinated to two oxygen atoms within a cyclic ester framework, stabilized by tetramethyl substituents.

Key Molecular Data

PropertyValue
Molecular FormulaC₁₈H₂₀BClO₂
Molecular Weight314.6 g/mol
IUPAC Name2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number1382945-61-4

The compound’s boronic ester group enables participation in Suzuki-Miyaura couplings, while the chloro substituent enhances electronic diversity in cross-coupling partners .

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for characterizing this compound.

  • ¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.94 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), and 7.46 (d, J = 8.0 Hz, 1H) correspond to aromatic protons on the biphenyl system. The tetramethyl groups resonate as a singlet at δ 1.43 (s, 12H) .

  • ¹³C NMR (CDCl₃, 101 MHz): Peaks at δ 166.8 (C=O), 134.5–127.3 (aromatic carbons), and 24.9 (tetramethyl carbons) confirm the structure .

  • HRMS: Calculated for C₁₈H₂₀BClO₂ [M+H]⁺: 315.1264; Found: 315.1268 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a palladium-catalyzed borylation of 2-chloro-4-iodobiphenyl with bis(pinacolato)diboron.

Representative Procedure :

  • Combine 2-chloro-4-iodobiphenyl (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3.0 equiv) in degassed 1,4-dioxane.

  • Heat at 90°C for 24 hours under nitrogen.

  • Purify via column chromatography (silica gel, 0–10% ethyl acetate in petroleum ether) to yield the product as a clear oil (74% yield).

Reaction Optimization

Critical parameters include catalyst loading, solvent choice, and oxidant equivalents. Data from systematic studies :

EntryOxidant (Equiv)TemperatureConversion
1H₂O₂ (1.0)RT36%
2H₂O₂ (3.0)RT71%
3H₂O₂ (5.0)RT93%
4H₂O₂ (10.0)RT98%

Increasing oxidant equivalents enhances conversion by facilitating boron-to-oxygen ligand exchange. Elevated temperatures (50–90°C) further improve kinetics but may compromise stereoselectivity .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

This compound is a staple in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. For example, coupling with 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester yields biaryl structures foundational to drug discovery .

Pharmaceutical Intermediates

The chloro-biphenyl boronic ester moiety is a precursor to kinase inhibitors and antiviral agents. Its electronic profile allows for regioselective couplings, critical for constructing complex heterocycles.

Research Advancements

Catalytic Efficiency

Recent studies focus on ligand design to enhance catalytic turnover. SPhos (8 mol%) and Pd(OAc)₂ (4 mol%) achieve 93% conversion in THF/H₂O at 90°C .

Selectivity Studies

Steric effects from the tetramethyl groups suppress undesired homo-coupling, achieving >95% cross-selectivity in model reactions.

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